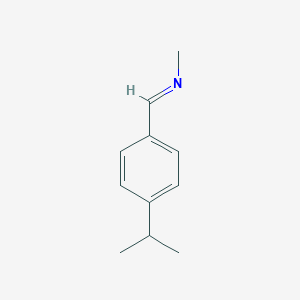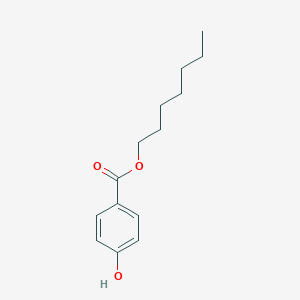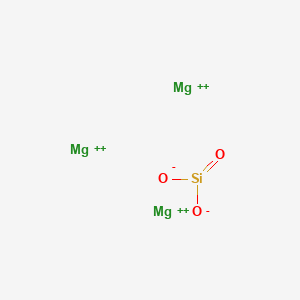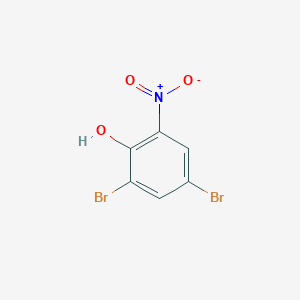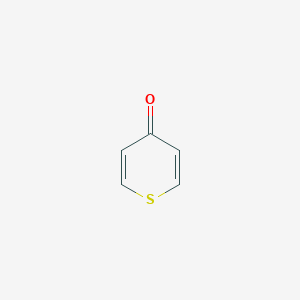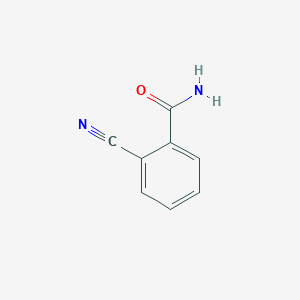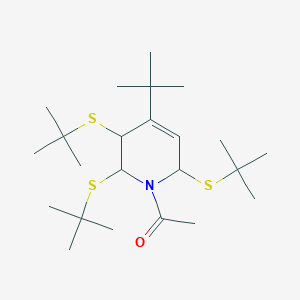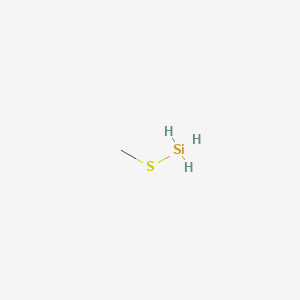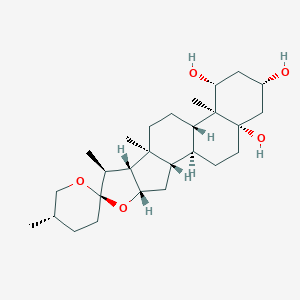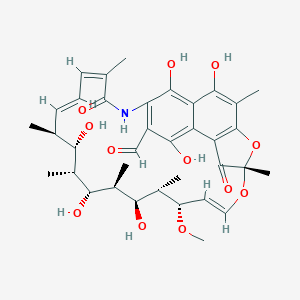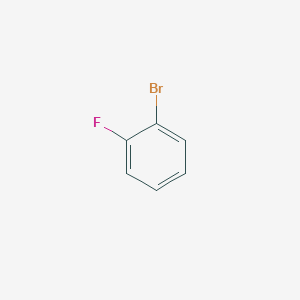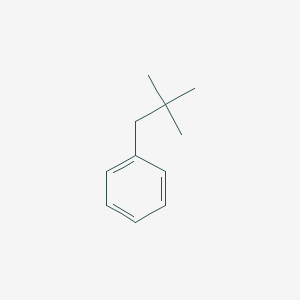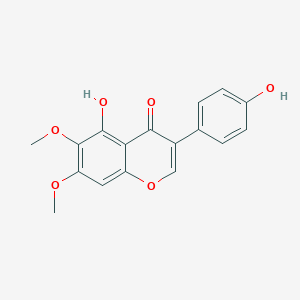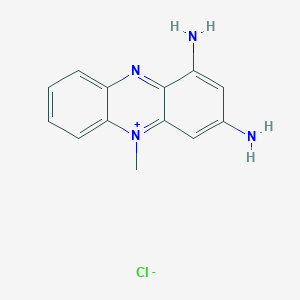
1,3-Diamino-5-methylphenazinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diamino-5-methylphenazinium chloride, also known as Methylene Blue (MB), is a synthetic dye that has been used for various purposes in the medical field. It has been used as a diagnostic tool, a therapeutic agent, and a research tool. MB has been found to have a wide range of applications due to its unique properties, including its ability to act as an electron carrier and its ability to penetrate cell membranes.
Mécanisme D'action
MB acts as an electron carrier, accepting electrons from reduced nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FADH2) in the electron transport chain. This results in the generation of adenosine triphosphate (ATP), the energy currency of the cell. MB also has the ability to penetrate cell membranes and accumulate in the mitochondria, where it can act as an antioxidant and protect against oxidative stress.
Effets Biochimiques Et Physiologiques
MB has been found to have a wide range of biochemical and physiological effects. It has been shown to increase mitochondrial respiration and ATP production, improve cognitive function, and protect against oxidative stress. MB has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
MB has several advantages as a research tool. It is relatively inexpensive, readily available, and has a long shelf life. MB is also easy to use and has a wide range of applications. However, there are some limitations to its use. MB can be toxic at high concentrations and can interfere with certain assays. It can also be difficult to quantify MB in biological samples.
Orientations Futures
There are several future directions for research on MB. One area of interest is its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. MB has also been studied for its potential to improve cognitive function in healthy individuals. Another area of interest is the development of new MB derivatives with improved properties, such as increased solubility and reduced toxicity. Finally, there is interest in developing new methods for quantifying MB in biological samples, which could improve the accuracy and reliability of research using MB.
Méthodes De Synthèse
MB is synthesized through the oxidation of N,N-dimethyl-p-phenylenediamine with sodium nitrite in the presence of hydrochloric acid. The resulting product is then purified and crystallized to obtain pure MB.
Applications De Recherche Scientifique
MB has been used extensively in scientific research due to its unique properties. It has been used as a staining agent in histology and microbiology, as a diagnostic tool for various medical conditions, and as a therapeutic agent for various diseases. MB has also been used in the treatment of methemoglobinemia, a condition in which the blood is unable to carry oxygen effectively.
Propriétés
Numéro CAS |
1084-43-1 |
|---|---|
Nom du produit |
1,3-Diamino-5-methylphenazinium chloride |
Formule moléculaire |
C13H13ClN4 |
Poids moléculaire |
260.72 g/mol |
Nom IUPAC |
5-methylphenazin-5-ium-1,3-diamine;chloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-17-11-5-3-2-4-10(11)16-13-9(15)6-8(14)7-12(13)17;/h2-7H,1H3,(H3,14,15);1H |
Clé InChI |
ULNMZMBBJRBGLM-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-] |
SMILES canonique |
C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-] |
Autres numéros CAS |
1084-43-1 |
Synonymes |
1,3-diamino-5-methylphenazinium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



